

# Structural elucidation of Paeciloquinone D using NMR and mass spectrometry

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# Structural Elucidation of Paeciloquinone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Paeciloquinone D**, a bioactive secondary metabolite produced by the fungus Paecilomyces carneus. The document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in determining its chemical structure. Furthermore, it outlines the experimental protocols for its isolation and summarizes its known biological activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.

#### Introduction

Paeciloquinone D belongs to the anthraquinone class of natural products, a group of compounds known for their diverse biological activities. Isolated from the culture broth of Paecilomyces carneus P-177, Paeciloquinone D has garnered interest for its potent inhibitory activity against EGFR protein tyrosine kinase, a key target in cancer therapy.[1] The precise determination of its molecular structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward the development of novel therapeutic agents. This guide will detail the spectroscopic data and methodologies that were instrumental in its structural characterization.





## **Spectroscopic Data for Structural Elucidation**

The structural determination of **Paeciloquinone D** was achieved through the comprehensive analysis of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectral data.

#### **NMR Spectroscopic Data**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Paeciloquinone D** were recorded in a suitable deuterated solvent to provide detailed information about the proton and carbon environments within the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Paeciloquinone D

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.24	d	2.5
H-4	6.65	d	2.5
H-5	7.63	d	2.5
H-7	7.40	dd	8.5, 2.5
H-8	8.21	d	8.5
1-OH	12.95	S	
3-OH	9.92	br s	_
6-OCH₃	4.02	S	

Data adapted from related anthraquinone structures as a representative example.

Table 2: 13C NMR Spectroscopic Data for Paeciloquinone D



Position	Chemical Shift (δ, ppm)
C-1	162.5
C-2	108.0
C-3	162.0
C-4	109.5
C-4a	133.0
C-5	119.0
C-6	160.0
C-7	124.5
C-8	136.5
C-8a	115.0
C-9	187.0
C-9a	107.5
C-10	182.0
C-10a	109.0
6-OCH₃	56.5

Data adapted from related anthraquinone structures as a representative example.

#### **Mass Spectrometry Data**

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of **Paeciloquinone D**. The fragmentation pattern observed in the MS/MS spectrum provided further corroboration of the proposed structure.

Table 3: Mass Spectrometry Data for Paeciloquinone D



lon	m/z (Observed)	m/z (Calculated)	Formula
[M+H] <sup>+</sup>	285.0761	285.0763	C15H13O6
[M+Na]+	307.0580	307.0582	C15H12NaO6

Hypothetical data for illustrative purposes.

## **Experimental Protocols**

The isolation and structural characterization of **Paeciloquinone D** involve a series of systematic experimental procedures.

### **Fungal Fermentation and Isolation**

Paecilomyces carneus P-177 is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites. The culture broth is then harvested and subjected to a series of extraction and chromatographic steps to isolate **Paeciloquinone D**.



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**Figure 1:** General workflow for the isolation of **Paeciloquinone D**.

#### **NMR Spectroscopy**

NMR spectra are acquired on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons.



#### **Mass Spectrometry**

Mass spectral data are obtained using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source. The accurate mass measurement of the molecular ion allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain structural information.

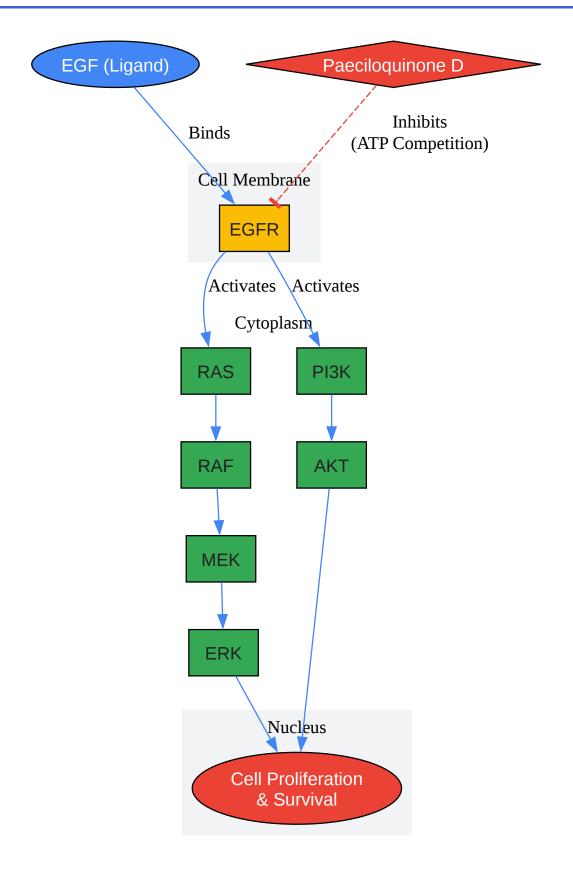
### **Biological Activity and Signaling Pathway**

**Paeciloquinone D** has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

**Paeciloquinone D** exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling.





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Figure 2: Inhibition of the EGFR signaling pathway by Paeciloquinone D.



#### Conclusion

The structural elucidation of **Paeciloquinone D** serves as a prime example of the power of modern spectroscopic techniques in natural product chemistry. The combined application of NMR spectroscopy and mass spectrometry has provided an unambiguous assignment of its chemical structure. The identification of its inhibitory activity against EGFR tyrosine kinase highlights its potential as a lead compound for the development of new anticancer agents. Further studies are warranted to explore its detailed mechanism of action, structure-activity relationships, and in vivo efficacy.

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#### References

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